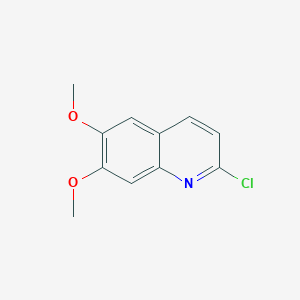
2-Chlor-6,7-Dimethoxychinolin
Übersicht
Beschreibung
2-Chloro-6,7-dimethoxyquinoline is a chemical compound with the molecular weight of 223.66 . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6,7-dimethoxyquinoline consists of a quinoline core with two methoxy groups attached at the 6 and 7 positions and a chlorine atom attached at the 2 position .Wissenschaftliche Forschungsanwendungen
2-Chlor-6,7-Dimethoxychinolin: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen:
Epigenetische Regulation
Derivate von this compound wurden als potente Inhibitoren von G9a identifiziert, einer Histon-Lysin-Methyltransferase (HKMT), die an der epigenetischen Regulation beteiligt ist. Diese Verbindungen dienen als substratkompetitive Inhibitoren und sind entscheidend für die Untersuchung der Genexpression und -regulation .
Analytische Chemie
Diese Verbindung kann als Standard- oder Referenzmaterial in der analytischen Chemie verwendet werden, um Geräte zu kalibrieren oder analytische Methoden wie HPLC, LC-MS und UPLC zu validieren .
Wirkmechanismus
Target of Action
This compound is often used as a synthetic intermediate in the production of various pharmaceuticals and biologically active compounds .
Biochemical Pathways
As a synthetic intermediate, it is used to produce compounds that can affect various biochemical pathways. The specific pathways and downstream effects depend on the final compound produced .
Result of Action
As a synthetic intermediate, its effects are largely determined by the final compound it is used to produce .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Chloro-6,7-dimethoxyquinoline plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with histone lysine methyltransferase G9a, an enzyme involved in epigenetic regulation through the methylation of histone H3 . This interaction inhibits the enzyme’s activity, leading to changes in gene expression. Additionally, 2-Chloro-6,7-dimethoxyquinoline has been shown to interact with other proteins and biomolecules, affecting various cellular pathways.
Cellular Effects
The effects of 2-Chloro-6,7-dimethoxyquinoline on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of G9a by 2-Chloro-6,7-dimethoxyquinoline results in altered histone methylation patterns, which can affect gene expression and subsequently impact cellular processes such as proliferation, differentiation, and apoptosis . Moreover, this compound has been observed to affect the activity of other enzymes and proteins, further influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Chloro-6,7-dimethoxyquinoline exerts its effects primarily through enzyme inhibition. By binding to the active site of G9a, it prevents the enzyme from catalyzing the methylation of histone H3 . This inhibition disrupts the normal epigenetic regulation of gene expression, leading to changes in cellular function. Additionally, 2-Chloro-6,7-dimethoxyquinoline may interact with other biomolecules, either inhibiting or activating their functions, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6,7-dimethoxyquinoline have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-6,7-dimethoxyquinoline remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 2-Chloro-6,7-dimethoxyquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence gene expression and cellular metabolism . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold effects, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. It is essential to determine the optimal dosage to balance efficacy and safety in experimental and therapeutic applications.
Metabolic Pathways
2-Chloro-6,7-dimethoxyquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes are crucial for determining the compound’s bioavailability and overall impact on cellular function. Additionally, 2-Chloro-6,7-dimethoxyquinoline may influence metabolic flux and metabolite levels, further affecting cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Chloro-6,7-dimethoxyquinoline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 2-Chloro-6,7-dimethoxyquinoline within cells is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s efficacy in experimental and therapeutic contexts.
Subcellular Localization
The subcellular localization of 2-Chloro-6,7-dimethoxyquinoline plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of 2-Chloro-6,7-dimethoxyquinoline influences its ability to modulate cellular processes and highlights the importance of understanding its intracellular dynamics.
Eigenschaften
IUPAC Name |
2-chloro-6,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSZVZXINMWJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


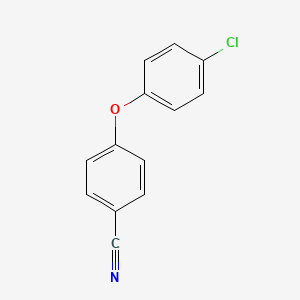
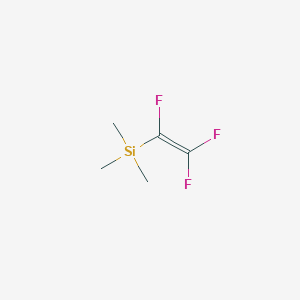

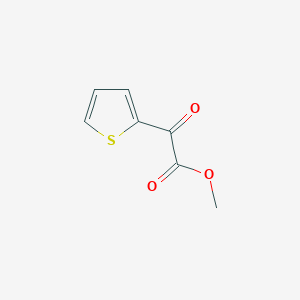
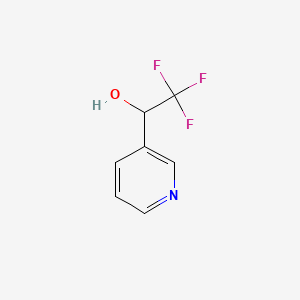
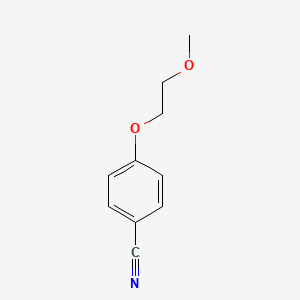
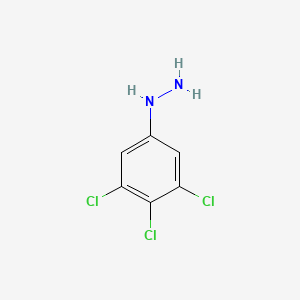

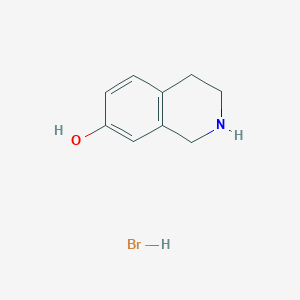
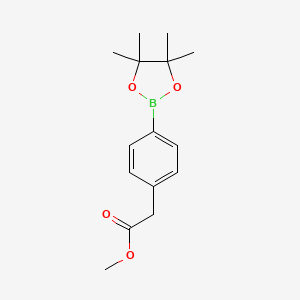


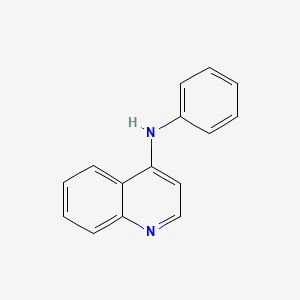
![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)
